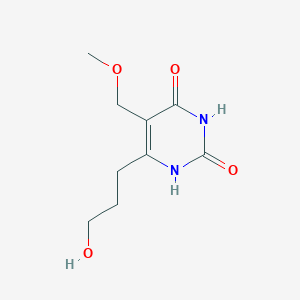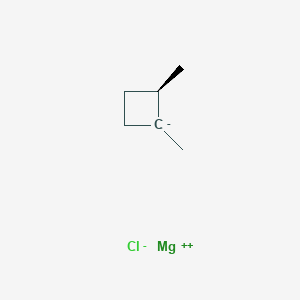methanone CAS No. 821796-68-3](/img/structure/B12523468.png)
[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aziridine ring, a sulfonyl group, and a phenylmethanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine in the presence of a base, followed by the introduction of a phenylmethanone group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s ability to undergo nucleophilic substitution makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research into the pharmaceutical applications of this compound includes its potential as an intermediate in the synthesis of antiviral and anticancer agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for enhanced properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways or modify chemical structures, making it a valuable tool in both research and industrial applications. The molecular targets often include enzymes or receptors with nucleophilic active sites, allowing for selective modification.
Comparison with Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: shares similarities with other sulfonyl aziridines and phenylmethanone derivatives, such as:
Uniqueness: The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone lies in its combination of an aziridine ring with a sulfonyl group and a phenylmethanone moiety. This combination provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
821796-68-3 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H15NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-15(17)16(18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
KEDBVWKGBMUMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)

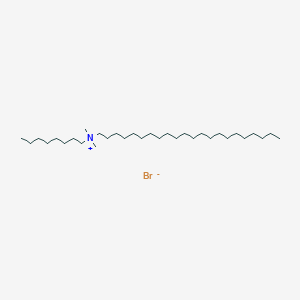
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
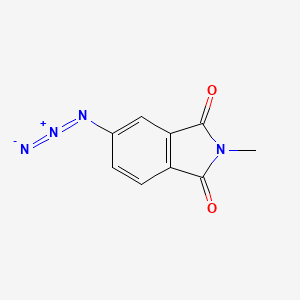
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
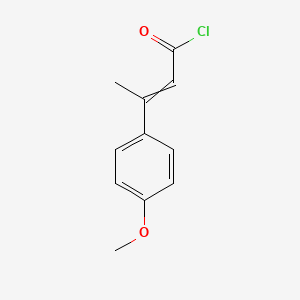
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
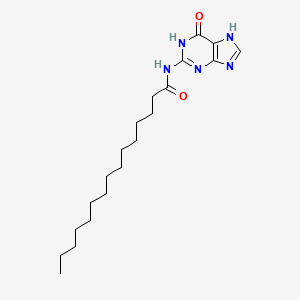
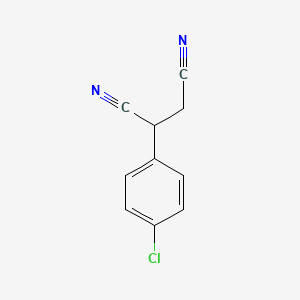
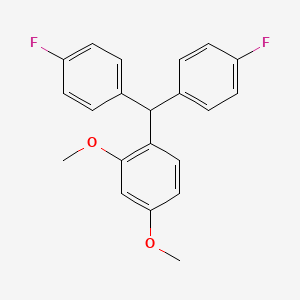
![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
